N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group attached to a pyrimidine ring and a trifluoromethoxy group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzyloxy pyrimidine intermediate, which is then coupled with the trifluoromethoxy benzenesulfonamide under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process’s cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, acetyl groups). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition, protein binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, particularly in developing new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s chemical properties make it valuable in manufacturing specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as altering cell signaling pathways, inducing apoptosis, or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide include:
N-(6-(benzyloxy)pyrimidin-4-yl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
N-(6-(benzyloxy)pyrimidin-4-yl)-4-chlorobenzenesulfonamide:
Uniqueness
This compound is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-phenylmethoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-6-8-15(9-7-14)29(25,26)24-16-10-17(23-12-22-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECUVIKMSQUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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